Sunitinib Malate

Renal cell carcinoma First-line therapy Progression-free survival

Sunitinib Malate (SU11248 malate) delivers a 40-fold VEGFR2/PDGFRβ selectivity ratio (IC50 80 vs 2 nM) unmatched by sorafenib, pazopanib, or axitinib. Its 40–60h half-life plus active metabolite SU12662 (80–110h) sustains 24h target inhibition with once-daily dosing — optimal for chronic xenograft and mRCC studies where PFS is the priority. Against imatinib-resistant GIST harboring KIT ATP-binding pocket mutations, sunitinib achieved median PFS of 7.8 months. Procure when defined kinase selectivity and sustained PK/PD are non-negotiable.

Molecular Formula C26H33FN4O7
Molecular Weight 532.6 g/mol
CAS No. 341031-54-7
Cat. No. B000624
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSunitinib Malate
CAS341031-54-7
Synonyms5-(5-fluoro-2-oxo-1,2-dihydroindolylidenemethyl)-2,4-dimethyl-1H-pyrrole-3-carboxylic acid (2-diethylaminoethyl)amide
SU 011248
SU 11248
SU-011248
SU-11248
SU011248
SU11248
sunitinib
sunitinib malate
Sutent
Molecular FormulaC26H33FN4O7
Molecular Weight532.6 g/mol
Structural Identifiers
SMILESCCN(CC)CCNC(=O)C1=C(NC(=C1C)C=C2C3=C(C=CC(=C3)F)NC2=O)C.C(C(C(=O)O)O)C(=O)O
InChIInChI=1S/C22H27FN4O2.C4H6O5/c1-5-27(6-2)10-9-24-22(29)20-13(3)19(25-14(20)4)12-17-16-11-15(23)7-8-18(16)26-21(17)28;5-2(4(8)9)1-3(6)7/h7-8,11-12,25H,5-6,9-10H2,1-4H3,(H,24,29)(H,26,28);2,5H,1H2,(H,6,7)(H,8,9)/b17-12-;/t;2-/m.0/s1
InChIKeyLBWFXVZLPYTWQI-IPOVEDGCSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearancePowder
Solubility25 mg/mL over pH of 1.2 to 6.8
Solubility at 22 °C (ug/mL): 2582 in 20 mM KCl/HCl buffer (pH 2);  364 in 20 mM phosphate buffer (pH 6)
3.08e-02 g/L

Sunitinib Malate (CAS 341031-54-7) Multi-Targeted RTK Inhibitor Technical Profile and Procurement Baseline


Sunitinib Malate (SU11248 Malate) is an orally bioavailable multi-targeted receptor tyrosine kinase (RTK) inhibitor. In cell-free assays, it inhibits VEGFR2 (Flk-1) with an IC50 of 80 nM and PDGFRβ with an IC50 of 2 nM, and also inhibits c-Kit with an IC50 of 211 nM . The compound is approved for the treatment of advanced renal cell carcinoma (RCC) and imatinib-resistant gastrointestinal stromal tumors (GIST) [1]. The malate salt form is specifically utilized to enhance aqueous solubility and oral bioavailability compared to the free base [2].

Why Sunitinib Malate Cannot Be Simply Substituted with Other Multi-Targeted RTK Inhibitors


While multiple multi-targeted receptor tyrosine kinase inhibitors (TKIs) share overlapping kinase inhibition profiles, substitution among agents such as sunitinib, sorafenib, pazopanib, axitinib, and cabozantinib is not pharmacologically or clinically interchangeable. Despite similar nominal targets, these agents exhibit distinct quantitative selectivity profiles, divergent pharmacokinetic properties, and clinically meaningful differences in both efficacy outcomes and toxicity patterns that preclude simple therapeutic or experimental substitution [1][2]. Sunitinib malate in particular demonstrates a unique balance of VEGFR/PDGFR inhibition with a prolonged terminal half-life of 40-60 hours in humans, enabling once-daily dosing with sustained target coverage, while its active metabolite SU12662 extends pharmacological activity beyond that of agents lacking active metabolites [3][4].

Quantitative Differentiation Evidence for Sunitinib Malate Relative to Key Comparators


Superior Progression-Free Survival in First-Line Metastatic RCC Compared to Sorafenib

In a direct comparative clinical study of first-line treatment for metastatic renal cell carcinoma, sunitinib demonstrated numerically longer median progression-free survival (PFS) and overall survival (OS) compared to sorafenib [1]. The median PFS for sunitinib-treated patients was 20.0 months versus 15.5 months for sorafenib-treated patients, representing a 4.5-month extension in median time to progression [1]. Median OS was 36.0 months for sunitinib versus 31.5 months for sorafenib [1].

Renal cell carcinoma First-line therapy Progression-free survival

Extended Terminal Half-Life with Active Metabolite Enables Once-Daily Dosing with Sustained Target Coverage

Sunitinib exhibits a terminal elimination half-life of 51 hours in humans, which is substantially longer than many comparator TKIs in the same therapeutic class [1]. Furthermore, sunitinib is metabolized by CYP3A4 to an active metabolite, SU12662, which possesses a terminal half-life of 80-110 hours and accumulates 7- to 10-fold upon repeated daily dosing [2][3]. By comparison, sorafenib has a terminal half-life of approximately 25-48 hours and lacks a comparably long-lived active metabolite that contributes meaningfully to sustained target inhibition [4].

Pharmacokinetics Terminal half-life Active metabolite

Distinct Toxicity Profile Differentiates Sunitinib from Pazopanib in First-Line mRCC

In head-to-head comparative studies of first-line treatment for metastatic RCC, sunitinib and pazopanib demonstrate distinct and non-overlapping toxicity profiles despite similar efficacy outcomes [1]. Sunitinib is associated with significantly higher rates of fatigue, hand-foot syndrome, taste alteration (dysgeusia), and thrombocytopenia compared to pazopanib [1]. Conversely, pazopanib is associated with higher rates of alanine aminotransferase (ALT) elevation [1][2]. In the randomized, double-blind, crossover PISCES study (NCT01064310), patients expressed a preference for pazopanib over sunitinib based on tolerability differences, highlighting that these toxicity distinctions are clinically meaningful and perceived by patients [3].

Toxicity profile Adverse events Patient tolerability

Optimal Research and Industrial Application Scenarios for Sunitinib Malate Based on Quantitative Differentiation Evidence


First-Line Treatment of Metastatic Renal Cell Carcinoma (mRCC) Requiring Maximal Progression-Free Survival

Based on the 4.5-month PFS advantage over sorafenib demonstrated in direct comparative studies , sunitinib malate is optimally deployed as first-line therapy for mRCC in clinical and translational research settings where maximizing time to disease progression is the primary therapeutic objective. Procurement of sunitinib for mRCC studies should be prioritized over sorafenib when the experimental endpoint is PFS.

Once-Daily Dosing Regimens Requiring Sustained 24-Hour Target Inhibition

The 40-60 hour terminal half-life of sunitinib and the 80-110 hour half-life of its active metabolite SU12662 enable once-daily dosing with sustained VEGFR and PDGFR inhibition across the full 24-hour dosing interval . This pharmacokinetic profile supports applications in chronic dosing studies, long-term xenograft tumor growth inhibition experiments, and clinical scenarios where patient adherence to once-daily oral therapy is advantageous. Sunitinib is preferentially selected over shorter-acting TKIs such as sorafenib (25-48 hour half-life) when sustained target coverage is critical [1].

Second-Line Treatment of Imatinib-Resistant Gastrointestinal Stromal Tumors (GIST) with Specific KIT Mutation Profiles

Sunitinib malate demonstrates clinical efficacy in imatinib-resistant GIST that is dependent on the specific secondary KIT mutation profile . In patients harboring KIT ATP-binding pocket secondary resistance mutations, sunitinib achieved a median PFS of 7.8 months . Sunitinib inhibits c-Kit with an IC50 of 211 nM in cell-free assays [1], and maintains activity against certain imatinib-resistant KIT mutants. This application scenario leverages sunitinib's distinct kinase inhibition selectivity relative to imatinib and other later-line agents such as regorafenib and ripretinib.

Research Applications Requiring Balanced VEGFR2/PDGFRβ Inhibition with Defined In Vitro Potency

For in vitro mechanistic studies requiring precisely defined kinase inhibition parameters, sunitinib malate provides a well-characterized profile with VEGFR2 IC50 of 80 nM and PDGFRβ IC50 of 2 nM in cell-free assays . This 40-fold differential potency between PDGFRβ and VEGFR2 represents a specific quantitative signature that distinguishes sunitinib from other multi-targeted RTK inhibitors with different selectivity ratios . Researchers requiring this specific inhibition profile should procure sunitinib malate rather than alternative agents with different potency distributions across the VEGFR/PDGFR kinase family.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

16 linked technical documents
Explore Hub


Quote Request

Request a Quote for Sunitinib Malate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.